3,4-Dihydroxybenzylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

DHBA as a Dopamine Analog

DHBA is structurally similar to dopamine, a neurotransmitter important for movement, motivation, and reward. Both molecules share a catechol group (two hydroxyl groups attached to a benzene ring) and an amine group. Because of this similarity, DHBA can act as an alternative substrate for some of the enzymes involved in dopamine metabolism .

Researchers have studied DHBA in the context of understanding dopamine breakdown and potential therapies for dopamine-related disorders like Parkinson's disease. For instance, studies have investigated how enzymes like semicarbazide-sensitive amine oxidase break down DHBA compared to dopamine .

DHBA as a Precursor for Polymers

DHBA can undergo a process called oxidative polymerization, where it forms chains linked together. This polymer, called poly(3,4-dihydroxybenzylamine) (PDHBA), shares some properties with another well-studied polymer, polydopamine (PDA), which is derived from dopamine .

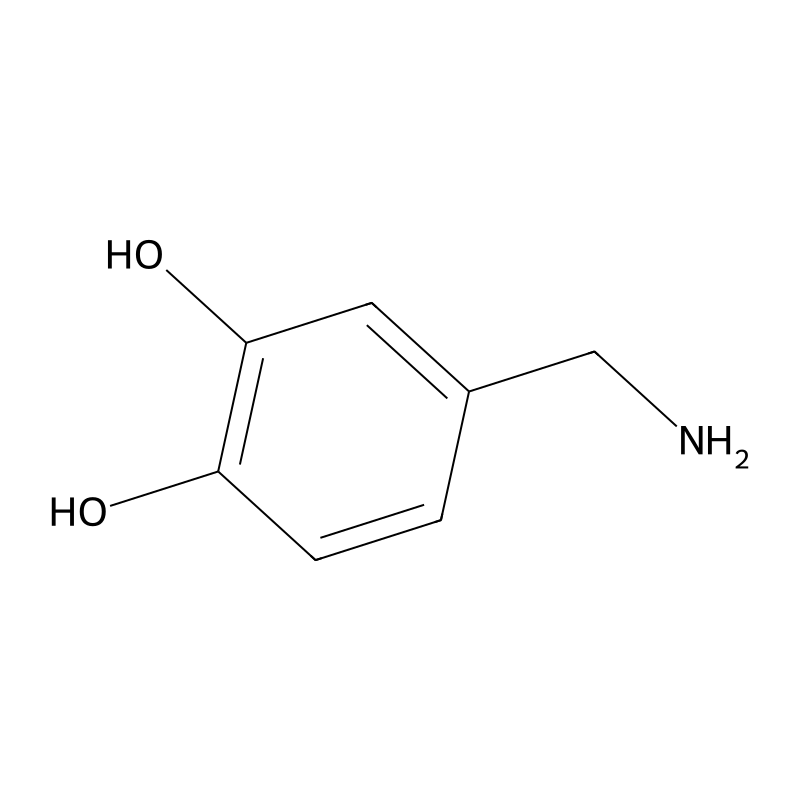

3,4-Dihydroxybenzylamine is an organic compound belonging to the catecholamine family, characterized by its dual hydroxyl groups on a benzene ring and an amino group. Its chemical formula is , and it is also known by its IUPAC name, 4-(aminomethyl)benzene-1,2-diol. The compound has a molecular weight of approximately 139.15 g/mol and is recognized for its structural similarity to dopamine, which allows it to act as an alternative substrate for various biological processes in the brain .

- Oxidation: When oxidized, it can form various products including quinones. For instance, the enzyme mushroom tyrosinase catalyzes the oxidation of 3,4-dihydroxybenzylamine to produce aminomethyl-o-benzoquinone. This compound further transforms into 3,4-dihydroxybenzaldehyde .

- Polymerization: The compound can participate in oxidative polymerization reactions, forming polymers similar to polydopamine due to its catechol and amino functionalities .

- Michael Addition and Schiff Base Formation: It readily reacts with amine- and thiol-containing molecules through Michael-type addition and Schiff base reactions, showcasing its versatility in organic synthesis .

3,4-Dihydroxybenzylamine exhibits significant biological activity:

- Neurotransmitter Activity: As a precursor to dopamine, it plays a role in neurotransmission and can influence various neurological functions .

- Cytotoxicity: The oxidation products of 3,4-dihydroxybenzylamine have been shown to exhibit cytotoxic effects on melanoma cells, indicating potential implications in cancer research .

- Antioxidant Properties: The compound's structure allows it to act as an antioxidant, scavenging free radicals and potentially offering neuroprotective benefits .

Several methods are available for synthesizing 3,4-dihydroxybenzylamine:

- Reduction of 3,4-Dihydroxybenzaldehyde: This method involves the reduction of 3,4-dihydroxybenzaldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Direct Amination: Another approach is the direct amination of catechol derivatives with ammonia or amine sources under appropriate conditions.

- Chemical Modification of Dopamine: Given its structural similarity to dopamine, modifications can be made to dopamine itself to yield 3,4-dihydroxybenzylamine .

The applications of 3,4-dihydroxybenzylamine span several fields:

- Pharmaceuticals: It serves as a key intermediate in the synthesis of various pharmaceuticals related to neurological disorders.

- Materials Science: Its ability to form polymers makes it useful in creating coatings and films that mimic natural materials like melanin.

- Biochemistry: It is utilized in biochemical assays as a substrate for enzymes involved in catecholamine metabolism .

Research has indicated that 3,4-dihydroxybenzylamine interacts with various biological molecules:

- Enzyme Substrates: It acts as an alternative substrate for enzymes such as tyrosinase and other oxidases involved in dopamine metabolism.

- Metal Chelation: The compound exhibits strong metal-chelating properties, which can influence metal ion availability in biological systems and may have implications for neurodegenerative diseases where metal dysregulation occurs .

Several compounds share structural similarities with 3,4-dihydroxybenzylamine. Here’s a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Dopamine | Hydroxyl groups on benzene | Neurotransmitter with significant roles |

| Tyramine | Single hydroxyl group | Precursor for neurotransmitters |

| 3-Hydroxytyramine | Hydroxyl group on benzene | Active in neurotransmission |

| Norepinephrine | Hydroxyl groups plus amine | Hormonal function in stress response |

3,4-Dihydroxybenzylamine stands out due to its dual hydroxyl groups which enhance its reactivity compared to tyramine and its role as a precursor not only for dopamine but also in polymer chemistry akin to polydopamine .

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Related CAS

16290-26-9 (hydrobromide)